molecular formula C14H6Br2N2O2S2 B15128964 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B15128964
M. Wt: 458.2 g/mol
InChI Key: SHWWUNDOIBEOIR-UHFFFAOYSA-N
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Description

3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (abbreviated as Br-TDPP) is a diketopyrrolopyrrole (DPP) derivative functionalized with bromine at the 5-position of thiophene rings and solubilizing alkyl chains (e.g., 2-octyldodecyl) on the nitrogen atoms. DPP derivatives are renowned for their planar conjugated structure, strong π-π interactions, and tunable optoelectronic properties, making them ideal for organic semiconductors . The bromine substituents enhance reactivity for cross-coupling polymerizations, while the alkyl chains improve solubility and thin-film processability . Br-TDPP is widely used as a monomer in synthesizing high-performance polymers for organic photovoltaics (OPVs), thin-film transistors (TFTs), and photodynamic therapy .

Properties

Molecular Formula

C14H6Br2N2O2S2

Molecular Weight

458.2 g/mol

IUPAC Name

1,4-bis(5-bromothiophen-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one

InChI

InChI=1S/C14H6Br2N2O2S2/c15-7-3-1-5(21-7)11-9-10(14(20)17-11)12(18-13(9)19)6-2-4-8(16)22-6/h1-4,17,20H

InChI Key

SHWWUNDOIBEOIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(S4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the following steps:

    Formation of the Pyrrolo[3,4-c]pyrrole Core: This is achieved through a condensation reaction between a suitable dione and an amine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromine atoms on the thiophene rings are susceptible to electrophilic substitution due to the electron-rich nature of thiophene. This enables functionalization of the molecule:

  • Reaction Type : Electrophilic aromatic substitution (EAS).

  • Key Reagents : Electrophiles (e.g., nitration agents, acylating agents).

  • Outcome : Introduction of substituents (e.g., nitro, acyl groups) at the 5-position of the thiophene rings.

Alkylation Reactions

The compound undergoes alkylation to improve solubility and processability, a critical step for applications in organic electronics:

Reaction Type Reagents Resulting Product
Alkylation2-ethylhexyl bromide, K₂CO₃2,5-bis(2-ethylhexyl) derivative
Alkylation2-octyldodecyl bromide2,5-bis(2-octyldodecyl) derivative

These alkyl chains enhance solubility in organic solvents while maintaining electronic properties .

Functionalization via Cross-Coupling

The bromine substituents allow for further functionalization through cross-coupling reactions (e.g., Suzuki coupling), enabling the integration of additional functional groups:

  • Reaction Type : Suzuki coupling.

  • Reagents : Boronic acids, palladium catalysts.

  • Outcome : Replacement of bromine with aryl or alkenyl groups to tailor electronic properties.

Solvent and Dopant Interactions

The electronic properties of the compound can be modulated through interactions with solvents and dopants:

Interaction Type Effect
Solvent-dependent solvationTuning charge transport efficiency
Dopant additionEnhanced electron-accepting ability

These interactions are critical for optimizing performance in organic semiconductors and photovoltaic devices .

Structural Comparisons and Derivatives

Derivatives of this compound highlight structural variations and their implications:

Compound Key Modification Impact
3,6-Bis(5-bromo-2-thienyl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4-dioneHexyl chainsImproved crystallinity
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dioneOctyldodecyl chainsEnhanced solubility and electronic properties

Scientific Research Applications

3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione primarily involves its ability to participate in electron transfer processes. The bromine atoms and the conjugated system facilitate interactions with other molecules, leading to various chemical transformations. The compound’s electron-accepting properties make it a valuable component in organic electronic devices .

Comparison with Similar Compounds

Structural Variations and Electronic Properties

Br-TDPP is compared to its analogs based on three key structural features:

Halogenation: Bromine vs. non-halogenated or selenium-substituted derivatives.

Alkyl Side Chains : Impact of chain length and branching on solubility and morphology.

Heteroatom Substitution: Thiophene vs. selenophene or phenyl groups.

Table 1: Structural and Electronic Comparison of DPP Derivatives
Compound Name Substituents (R) Halogen/Modification Bandgap (eV) Key Applications Reference
Br-TDPP 2-octyldodecyl Br (thiophene) ~1.5–1.7* Semiconductors, OPVs [8, 20]
3,6-Di(thiophen-2-yl)-DPP (Non-Br) (S)-3,7-dimethyloctyl None ~1.4–1.6 Dyes, aggregation studies [1, 14]
DSDPP (Selenophene-substituted) 2-decyltetradecyl Se (selenophene) ~1.3–1.5 High-mobility TFTs [6]
Bi-DPP (Phenyl-linked dimer) 2-ethylhexyl Br (thiophene) N/A Polymer intermediates [9]
BO-DPP-BTZ (Benzothiadiazole end-capped) 2-butyloctyl None 1.6 OPVs, FETs [17]
Key Findings:
  • Bromine vs.
  • Selenophene Substitution: Replacing thiophene with selenophene (DSDPP, ) reduces the bandgap (1.3–1.5 eV vs. ~1.5–1.7 eV for Br-TDPP) due to selenium’s larger atomic size and enhanced conjugation, improving charge transport in TFTs .
  • Alkyl Chain Impact : Longer, branched chains (e.g., 2-octyldodecyl in Br-TDPP) enhance solubility in organic solvents compared to linear chains (e.g., 2-ethylhexyl in Bi-DPP), critical for solution-processed devices .

Reactivity and Polymerization

Br-TDPP serves as a key monomer in Stille () and Suzuki () couplings. For example:

  • In , Br-TDPP reacts with phenyl boronic acid to form Ph-TDPP-Ph, a semiconductor with 75% yield.
  • Non-brominated DPPs require pre-functionalization (e.g., stannylation) for polymerization, as seen in .

In contrast, selenophene-containing DSDPP () undergoes direct Pd-catalyzed coupling without bromine, leveraging selenium’s polarizability for efficient conjugation.

Performance in Devices

  • OPVs: Br-TDPP-based polymers (e.g., PDPP NPs in ) achieve power conversion efficiencies (PCEs) of ~0.9–1.5% when blended with fullerene derivatives. BO-DPP-BTZ (), a non-brominated DPP, shows similar PCEs (0.9%) but requires benzothiadiazole end-capping for stability .
  • TFTs: DSDPP polymers () exhibit hole mobilities >1 cm²/V·s, outperforming Br-TDPP derivatives (~0.06 cm²/V·s in ) due to selenophene’s superior charge transport properties .

Biological Activity

3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C30H38Br2N2O2S2
  • IUPAC Name : 3,6-bis(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
  • CAS Number : 1000623-95-9

This compound features a complex bicyclic structure that contributes to its unique properties and biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione. For example:

  • Study Findings : In vitro assays demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. The IC50 values for different cell lines ranged from 5 to 15 µM, indicating moderate potency.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)7
A549 (Lung Cancer)15

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study evaluating its effectiveness against bacterial strains:

  • Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death through mitochondrial pathways.
  • Antioxidant Activity : It may also exhibit antioxidant properties that protect cells from oxidative stress.

Case Study 1: Cancer Cell Line Testing

A research team conducted a series of experiments using various cancer cell lines to evaluate the efficacy of the compound. They found that treatment with the compound led to increased levels of reactive oxygen species (ROS), which correlated with reduced cell viability.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, researchers treated bacterial cultures with different concentrations of the compound. The results indicated that higher concentrations significantly inhibited bacterial growth, supporting its potential as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione derivatives?

The compound is typically synthesized via cross-coupling reactions. A widely used method involves Stille coupling , where the brominated thiophene moieties react with stannylated aryl/heteroaryl partners. For example:

  • A Pd-catalyzed Stille coupling (Pd₂(dba)₃, P(o-MeOPh)₃) with aryl iodides at 110°C in chlorobenzene yields derivatives with ~51–75% efficiency after column chromatography .
  • Suzuki-Miyaura coupling with phenyl boronic acid (K₂CO₃, toluene/ethanol, 110°C) is also employed to introduce phenyl groups, achieving 75% yield .

Key Reaction Conditions :

Reagent/CatalystTemperatureSolventYield (%)Reference
Pd₂(dba)₃, Cs₂CO₃110°CChlorobenzene51–75
K₂CO₃, Pd catalyst110°CToluene/Ethanol75

Q. How is this compound structurally characterized in academic research?

Structural validation relies on multinuclear NMR, FTIR, and MALDI-TOF :

  • ¹H/¹³C NMR : Peaks at δ 7.65–8.78 ppm (aromatic protons) and δ 108–163 ppm (carbonyl/aromatic carbons) confirm regiochemistry .
  • MALDI-TOF : Exact mass matching (e.g., [M+Na]⁺ at m/z 803.2214) verifies molecular weight .
  • FTIR : Stretching bands at ~1700 cm⁻¹ (C=O) and 690 cm⁻¹ (C-Br) are diagnostic .

Q. What are the primary applications of this compound in organic electronics?

The compound serves as a key monomer in low-bandgap polymers for:

  • Organic Solar Cells (OSCs) : PDPP4T, a copolymer with quaterthiophene, achieves 7.59% PCE using PC71BM as an acceptor .
  • Perovskite Solar Cells (PSCs) : As a hole-transport material, it enhances stability (>1000 hours) and efficiency (9.2% PCE) without doping .
  • Photoacoustic Imaging : PMeTPP-MBT, a derivative, acts as a contrast agent in nanoplatforms .

Advanced Research Questions

Q. How can researchers optimize Stille coupling reactions to improve yields of DPP-based polymers?

Methodological Recommendations :

  • Catalyst System : Use Pd₂(dba)₃ (5 mol%) with P(o-MeOPh)₃ (10 mol%) to enhance catalytic activity .
  • Solvent Choice : Chlorobenzene improves solubility of high-molecular-weight polymers .
  • Purification : Soxhlet extraction (methanol → hexane → chloroform) removes oligomers, increasing purity .

Data-Driven Optimization :

ParameterOptimal RangeImpact on Yield
Reaction Time15–18 hoursMaximizes conversion
Temperature110–120°CBalances reactivity vs. decomposition
Monomer Ratio1:4 (DPP:Aryl iodide)Reduces side products

Q. How do structural isomers of DPP derivatives affect photovoltaic performance?

Structural isomers (e.g., IFPPD vs. LFPPD) influence crystallinity and charge transport :

  • IFPPD : Weak electron-accepting groups reduce π-π stacking, lowering hole mobility (<1 cm²/Vs) .
  • LFPPD : Strong electron-withdrawing bromine atoms enhance planarity, improving mobility (>1 cm²/Vs) .

Performance Comparison :

PolymerPCE (%)Hole Mobility (cm²/Vs)Reference
PDPP4T7.59>1
PDBFBTN/A1.54

Q. What strategies address solubility challenges during device fabrication?

Approaches :

  • Side-Chain Engineering : Branched alkyl chains (e.g., 2-octyldodecyl) enhance solubility in chlorobenzene .
  • Solvent Additives : 1,8-Diiodooctane (DIO) improves thin-film morphology .
  • Post-Synthesis Processing : Sequential Soxhlet extraction removes low-Mw fractions, enhancing film uniformity .

Q. How should researchers analyze contradictions in charge carrier mobility data across studies?

Critical Factors :

  • Measurement Technique : Space-charge-limited current (SCLC) vs. field-effect transistor (FET) methods may yield discrepancies due to contact resistance .
  • Film Morphology : Annealing temperature and solvent additives (e.g., DIO) alter crystallinity, impacting mobility .
  • Polymer Batch Variability : GPC data (Đ = 2.1–3.5) indicate polydispersity effects .

Case Study :

  • PDPPDBTE : Mobility varies from 0.01–1.54 cm²/Vs depending on alkyl chain length and film processing .

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